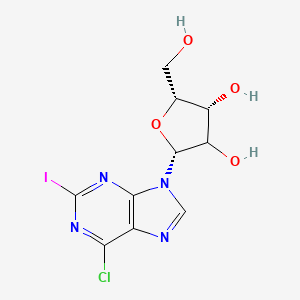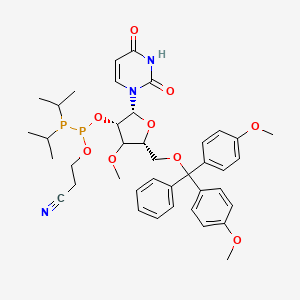
5'-O-DMTr-3'-O-methyl uridine-3'-CED-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is a uridine analog. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used to introduce modifications into RNA sequences. The modifications can enhance the stability and functionality of the RNA molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite involves several steps The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the 5’-O-DMTr and 3’-O-methyl groupsThe reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of specific solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for use in oligonucleotide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce uridine derivatives with additional hydrogen atoms .
Aplicaciones Científicas De Investigación
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are important tools in chemical biology and medicinal chemistry.
Biology: It is used to study the structure and function of RNA molecules, as well as to develop RNA-based therapeutics.
Medicine: It is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) molecules, which have potential therapeutic applications in various diseases.
Industry: It is used in the production of high-purity RNA molecules for research and therapeutic applications
Mecanismo De Acción
The mechanism of action of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite involves its incorporation into RNA molecules during oligonucleotide synthesis. The modifications introduced by this compound can enhance the stability and functionality of the RNA molecules. The molecular targets and pathways involved depend on the specific application of the modified RNA molecules. For example, in the case of antisense oligonucleotides, the modified RNA molecules can bind to complementary RNA sequences and inhibit their function .
Comparación Con Compuestos Similares
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is unique in its ability to introduce specific modifications into RNA molecules. Similar compounds include:
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED-phosphoramidite: This compound is an adenosine analog that introduces similar modifications into RNA molecules.
2’-OMe-U Phosphoramidite: This compound is a uridine analog with 2’-O-methyl protection, used in oligonucleotide synthesis
These compounds share similar applications in oligonucleotide synthesis but differ in the specific modifications they introduce and their effects on the stability and functionality of the RNA molecules.
Propiedades
Fórmula molecular |
C40H49N3O9P2 |
|---|---|
Peso molecular |
777.8 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-di(propan-2-yl)phosphanylphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N3O9P2/c1-27(2)53(28(3)4)54(50-25-11-23-41)52-37-36(48-7)34(51-38(37)43-24-22-35(44)42-39(43)45)26-49-40(29-12-9-8-10-13-29,30-14-18-32(46-5)19-15-30)31-16-20-33(47-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,44,45)/t34-,36?,37+,38-,54?/m1/s1 |
Clave InChI |
LZVUCWWWRRGRNK-MPHCMZGLSA-N |
SMILES isomérico |
CC(C)P(C(C)C)P(OCCC#N)O[C@@H]1[C@@H](O[C@@H](C1OC)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
SMILES canónico |
CC(C)P(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


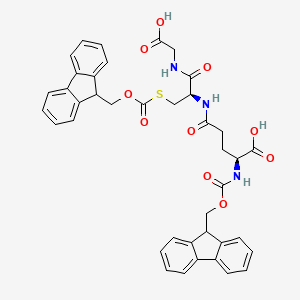
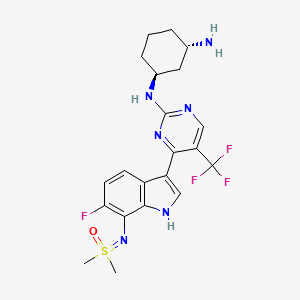
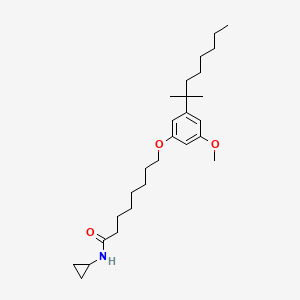
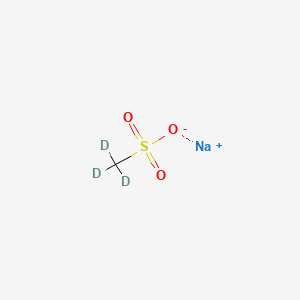

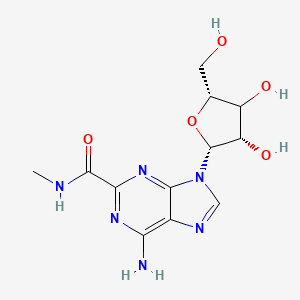
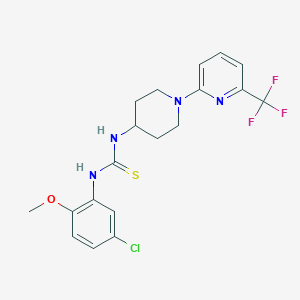
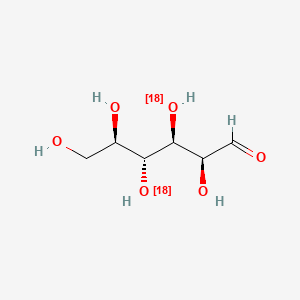
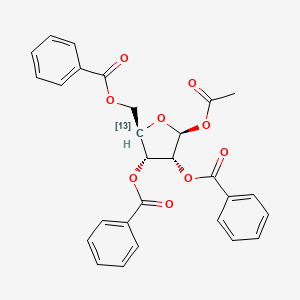


![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)

